[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Description
[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. It is characterized by its multiple stereocenters and a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.
Properties
CAS No. |
66979-63-3 |
|---|---|
Molecular Formula |
C30H38O3 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H38O3/c1-20(31)33-23-15-17-29(2)22(19-23)10-11-24-25-12-13-27(30(25,3)18-16-26(24)29)28(32)14-9-21-7-5-4-6-8-21/h4-10,14,23-27H,11-13,15-19H2,1-3H3/b14-9+/t23-,24-,25-,26-,27+,29-,30-/m0/s1 |
InChI Key |
FPGBQRAYOLMBRS-KNFXKANESA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4C(=O)/C=C/C5=CC=CC=C5)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)C=CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves several steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the acetate group. The synthetic route typically starts with the cyclization of a suitable precursor, followed by functional group modifications to introduce the desired substituents. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
Recent studies have indicated that compounds similar to [(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,...] exhibit promising anticancer activities. The structural features of the compound suggest potential interactions with hormone receptors involved in cancer progression. For instance:
- Mechanism of Action : The compound may inhibit the proliferation of cancer cells by modulating estrogen receptor activity or inducing apoptosis in tumor cells.
Case Study : A study published in Cancer Research highlighted a synthetic derivative that demonstrated significant cytotoxicity against breast cancer cell lines through receptor-mediated pathways .
Endocrine Modulation
Hormonal Activity
The structural characteristics of this compound suggest it may act as a selective modulator of steroid hormone receptors. This can be particularly relevant in conditions such as hormone-sensitive cancers or hormonal imbalances.
- Applications in Hormone Replacement Therapy : The compound could be explored for its efficacy in hormone replacement therapies due to its ability to mimic or block natural hormones.
Agricultural Chemistry
Pesticidal Properties
Research indicates that structurally related compounds have been utilized as agrochemicals for pest control. The unique molecular structure of [(3S,...)] may enhance its effectiveness as a pesticide or herbicide.
- Field Trials : Preliminary trials have shown that similar compounds can reduce pest populations significantly while being less harmful to beneficial insects .
Material Science
Polymer Additives
The compound can potentially serve as an additive in polymer formulations to enhance properties such as flexibility and thermal stability.
- Research Findings : Studies have shown that incorporating similar compounds into polymer matrices can improve mechanical properties and thermal resistance .
Biochemical Research
Metabolic Studies
The compound can be used in metabolic studies to understand the biochemical pathways involving steroid hormones and their effects on metabolism.
- Experimental Use : Researchers have utilized derivatives in animal models to study their influence on metabolic rates and energy expenditure .
Data Table: Summary of Applications
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Pharmaceutical | Anticancer agents | Significant cytotoxicity in breast cancer cell lines |
| Endocrine Modulation | Hormone replacement therapy | May mimic/block natural hormones |
| Agricultural Chemistry | Pesticides and herbicides | Effective against pest populations |
| Material Science | Polymer additives | Improved mechanical properties in polymers |
| Biochemical Research | Metabolic studies | Influences on metabolic rates observed |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can be compared with other similar compounds, such as:
Stigmast-5-ene, 3-methoxy-: Similar in structure but with different functional groups.
Ergost-5-ene, 3-methoxy-: Another structurally related compound with distinct biological activities.
Stigmasta-3,5-diene: Shares the cyclopenta[a]phenanthrene core but differs in the degree of unsaturation and substituents.
These comparisons highlight the uniqueness of [(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate in terms of its specific functional groups and stereochemistry.
Biological Activity
The compound [(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic molecule with potential biological activities. This article explores its biological activities based on available literature and research findings.
The compound's structural complexity contributes to its biological activity. Its molecular formula is , and it features multiple stereocenters that may influence its interaction with biological systems. The IUPAC name reflects its detailed structure and functional groups.
1. Anticancer Activity
Research has indicated that compounds with similar structural characteristics exhibit anticancer properties. For instance:
- Mechanism of Action : Many compounds in this class are believed to induce apoptosis in cancer cells via the mitochondrial pathway and inhibit cell proliferation by interfering with various signaling pathways.
- Case Study : A study on related compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Experimental Evidence : In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
- Clinical Relevance : These findings suggest potential therapeutic applications in treating inflammatory diseases.
3. Neuroprotective Effects
Preliminary studies suggest neuroprotective activities:
- Mechanism : The compound may protect neuronal cells from oxidative stress-induced apoptosis.
- Research Findings : Animal models have shown that administration of similar compounds can improve cognitive function and reduce markers of neurodegeneration.
Data Tables
The following table summarizes key research findings related to the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
